molecular formula C22H30O8 B13731977 Bis(1-butoxy-1-oxopropan-2-yl) benzene-1,3-dicarboxylate CAS No. 3353-37-5

Bis(1-butoxy-1-oxopropan-2-yl) benzene-1,3-dicarboxylate

Cat. No.: B13731977
CAS No.: 3353-37-5
M. Wt: 422.5 g/mol
InChI Key: ONQBNAZNJBHXIL-UHFFFAOYSA-N
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Description

Bis(1-butoxy-1-oxopropan-2-yl) benzene-1,3-dicarboxylate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of two butoxy-oxopropan-2-yl groups attached to a benzene-1,3-dicarboxylate core. Its molecular structure allows it to participate in a variety of chemical reactions, making it a valuable compound in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(1-butoxy-1-oxopropan-2-yl) benzene-1,3-dicarboxylate typically involves the esterification of benzene-1,3-dicarboxylic acid with 1-butoxy-1-oxopropan-2-ol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(1-butoxy-1-oxopropan-2-yl) benzene-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base, such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Bis(1-butoxy-1-oxopropan-2-yl) benzene-1,3-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent and its role in the development of new pharmaceuticals.

    Industry: It is used in the production of polymers, resins, and coatings due to its stability and reactivity.

Mechanism of Action

The mechanism by which Bis(1-butoxy-1-oxopropan-2-yl) benzene-1,3-dicarboxylate exerts its effects depends on its specific application. In biological systems, it may interact with cellular components, such as enzymes or receptors, to modulate biochemical pathways. The ester groups can undergo hydrolysis to release active compounds that target specific molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-phenylpropan-2-yl) benzene-1,3-dicarboxylate
  • Bis(1-methyl-1-phenylethyl) benzene-1,3-dicarboxylate

Uniqueness

Bis(1-butoxy-1-oxopropan-2-yl) benzene-1,3-dicarboxylate is unique due to its butoxy-oxopropan-2-yl groups, which impart distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

3353-37-5

Molecular Formula

C22H30O8

Molecular Weight

422.5 g/mol

IUPAC Name

bis(1-butoxy-1-oxopropan-2-yl) benzene-1,3-dicarboxylate

InChI

InChI=1S/C22H30O8/c1-5-7-12-27-19(23)15(3)29-21(25)17-10-9-11-18(14-17)22(26)30-16(4)20(24)28-13-8-6-2/h9-11,14-16H,5-8,12-13H2,1-4H3

InChI Key

ONQBNAZNJBHXIL-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C(C)OC(=O)C1=CC(=CC=C1)C(=O)OC(C)C(=O)OCCCC

Origin of Product

United States

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